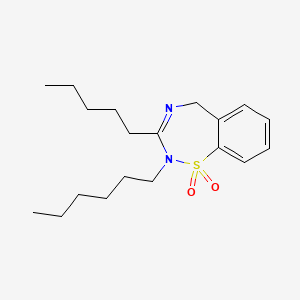
2,5-Dihydro-2-hexyl-3-pentyl-1,2,4-benzothiadiazepine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-3-pentyl-5H-1 is an organic compound that belongs to the class of alkanes Alkanes are saturated hydrocarbons consisting of carbon and hydrogen atoms arranged in a tree structure in which all the carbon-carbon bonds are single bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-3-pentyl-5H-1 can be achieved through several methods, including:
-
Alkylation of Alkanes: : This method involves the reaction of a primary alkyl halide with a suitable alkane in the presence of a strong base such as sodium hydride. The reaction typically occurs under mild conditions and results in the formation of the desired alkane.
-
Hydrogenation of Alkenes: : Another method involves the hydrogenation of alkenes. This process requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the alkene to the corresponding alkane.
Industrial Production Methods
In an industrial setting, the production of 2-hexyl-3-pentyl-5H-1 can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
化学反応の分析
Types of Reactions
2-Hexyl-3-pentyl-5H-1 can undergo various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Although 2-hexyl-3-pentyl-5H-1 is already a saturated hydrocarbon, it can undergo reduction reactions to form smaller alkanes. This process typically requires strong reducing agents such as lithium aluminum hydride.
-
Substitution: : Halogenation is a common substitution reaction for alkanes. In the presence of halogens such as chlorine or bromine and under UV light, 2-hexyl-3-pentyl-5H-1 can form alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), Bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, Aldehydes, Carboxylic acids
Reduction: Smaller alkanes
Substitution: Alkyl halides
科学的研究の応用
2-Hexyl-3-pentyl-5H-1 has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkane reactivity and mechanisms of chemical reactions involving alkanes.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into the potential therapeutic applications of long-chain hydrocarbons, including their use as drug delivery agents.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals due to its stability and hydrophobic properties.
作用機序
The mechanism of action of 2-hexyl-3-pentyl-5H-1 primarily involves its interaction with other molecules through van der Waals forces. These interactions are relatively weak but significant in the context of its applications in lubrication and as a hydrophobic agent. The long carbon chain allows for extensive surface contact with other molecules, enhancing its effectiveness in these roles.
類似化合物との比較
Similar Compounds
Hexane: A shorter chain alkane with similar chemical properties but lower boiling point and different applications.
Pentane: Another shorter chain alkane, used primarily as a solvent and in the production of polystyrene.
Decane: A longer chain alkane with higher boiling point and used in similar applications as 2-hexyl-3-pentyl-5H-1.
Uniqueness
2-Hexyl-3-pentyl-5H-1 is unique due to its specific carbon chain length, which provides a balance between volatility and stability. This makes it particularly useful in applications requiring a stable, hydrophobic compound with moderate boiling point.
特性
CAS番号 |
47328-55-2 |
|---|---|
分子式 |
C19H30N2O2S |
分子量 |
350.5 g/mol |
IUPAC名 |
2-hexyl-3-pentyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C19H30N2O2S/c1-3-5-7-11-15-21-19(14-8-6-4-2)20-16-17-12-9-10-13-18(17)24(21,22)23/h9-10,12-13H,3-8,11,14-16H2,1-2H3 |
InChIキー |
NKKCMMTTWVGXCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C(=NCC2=CC=CC=C2S1(=O)=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
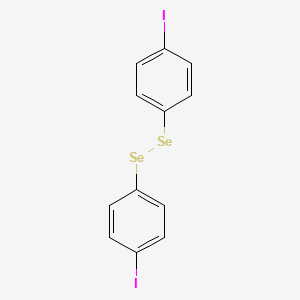
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
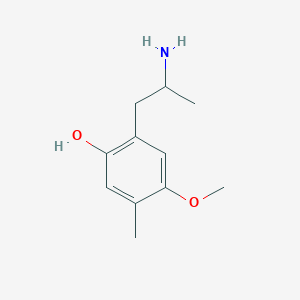


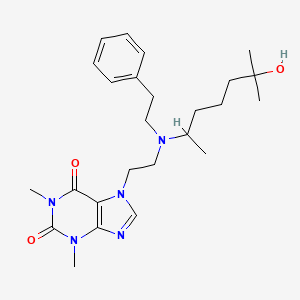

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
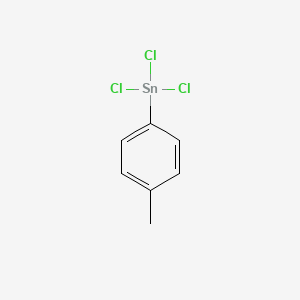

![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)
